molecular formula C16H10BrNO B14514963 Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 62557-87-3

Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-

Cat. No.: B14514963
CAS No.: 62557-87-3
M. Wt: 312.16 g/mol
InChI Key: KHMQVXUPNDMZHA-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is an organic compound with a complex structure that includes a benzonitrile group and a bromophenyl group connected through a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . This green synthesis approach is not only environmentally friendly but also efficient, with high yields of the desired product.

Industrial Production Methods

Industrial production of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- typically involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the nitrile and bromophenyl groups, along with the propenyl chain, allows for a wide range of chemical modifications and applications.

Properties

CAS No.

62557-87-3

Molecular Formula

C16H10BrNO

Molecular Weight

312.16 g/mol

IUPAC Name

4-[3-(4-bromophenyl)prop-2-enoyl]benzonitrile

InChI

InChI=1S/C16H10BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-10H

InChI Key

KHMQVXUPNDMZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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